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Esculentin-1ARb

antimicrobial peptide Staphylococcus aureus MIC comparison

Esculentin-1ARb is a 46‑residue cationic antimicrobial peptide (AMP) belonging to the esculentin‑1 family, originally isolated from the electrically stimulated skin secretions of the crawfish frog, Rana areolata (Lithobates areolatus). It possesses a C‑terminal disulfide‑bridge‑stabilized structure and adopts an amphipathic α‑helical conformation in membrane‑mimetic environments, a hallmark of the esculentin‑1 class.

Molecular Formula
Molecular Weight
Cat. No. B1576698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1ARb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1ARb Antimicrobial Peptide: Source, Sequence, and Procurement-Relevant Characteristics


Esculentin-1ARb is a 46‑residue cationic antimicrobial peptide (AMP) belonging to the esculentin‑1 family, originally isolated from the electrically stimulated skin secretions of the crawfish frog, Rana areolata (Lithobates areolatus) [1]. It possesses a C‑terminal disulfide‑bridge‑stabilized structure and adopts an amphipathic α‑helical conformation in membrane‑mimetic environments, a hallmark of the esculentin‑1 class [2]. The peptide displays broad‑spectrum antibacterial activity against both Gram‑negative (Escherichia coli, MIC = 3 µM) and Gram‑positive (Staphylococcus aureus, MIC = 60 µM) bacteria, with a hemolytic HC50 of 120 µM against human erythrocytes [1]. Its primary sequence—GLFPKFNKKKVKTGIFDIIKTVGKEAGMDVLRTGIDVIGCKIKGEC—differentiates it from other esculentin‑1 paralogs found in the same species and across the genus [1].

1Antimicrobial peptide screening for Gram-positive and Gram-negative pathogens
2Sequence–activity relationship (SAR) studies within the esculentin‑1 family
3Selectivity and membrane‑lytic profiling against mammalian erythrocytes

Why Esculentin-1 Paralogs Cannot Be Interchanged: The Esculentin-1ARb Differentiation Case


Despite sharing a conserved 46‑residue framework and a C‑terminal disulfide bridge, esculentin‑1 paralogs from different species—and even from the same species—exhibit markedly divergent antibacterial potency, hemolytic activity, and therapeutic indices. In Rana areolata alone, the two co‑expressed esculentin‑1 peptides Esculentin‑1ARa and Esculentin‑1ARb differ by only a limited number of amino acid substitutions; yet Esculentin‑1ARb shows a 4.6‑fold higher MIC against Staphylococcus aureus (60 µM vs. 13 µM) and a 1.5‑fold lower hemolytic HC50 (120 µM vs. 180 µM) [1]. These differences translate into a >6‑fold disparity in the S. aureus therapeutic index, rendering generic substitution scientifically invalid [1]. The following quantitative evidence underlines exactly where Esculentin‑1ARb stands relative to its closest analogs and why compound‑level selection matters.

Amino acid substitutions between esculentin‑1 paralogs may significantly alter antibacterial potency and hemolytic activity.
Therapeutic index against S. aureus can differ >6‑fold among co‑expressed paralogs, precluding generic interchange.
Cross‑species esculentin‑1 peptides exhibit potency gaps that exceed typical inter‑laboratory variability.

Esculentin-1ARb Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Anti-Staphylococcal Potency: Esculentin-1ARb vs. Esculentin-1ARa (Direct Same-Species Comparison)

In the same primary study that isolated both peptides from Rana areolata skin secretions, Esculentin-1ARb exhibited a substantially higher MIC against S. aureus compared with its co‑expressed paralog Esculentin-1ARa [1]. This indicates a significant reduction in anti‑staphylococcal potency arising from specific amino acid substitutions. The MIC against E. coli was identical for both peptides, suggesting that the potency difference is target‑organism‑specific rather than a general loss of activity [1].

Anti‑Staph. Potency
Head‑to‑head
60 µM vs 13 µM (4.6‑fold higher MIC)
Supports antimicrobial screening context: potency differentiation is target‑organism specific.
Same‑study broth microdilution; S. aureus reference strain.
antimicrobial peptide Staphylococcus aureus MIC comparison esculentin paralog

Hemolytic Activity: Esculentin-1ARb vs. Esculentin-1ARa (Direct Same-Species Comparison)

Esculentin-1ARb demonstrates a 1.5‑fold lower HC50 (120 µM) against human erythrocytes compared with Esculentin-1ARa (HC50 = 180 µM), indicating higher mammalian membrane‑lytic propensity [1]. This difference is critical because hemolytic activity is a primary safety‑related parameter for antimicrobial peptide development.

Hemolytic Activity
Head‑to‑head
HC50 120 µM vs 180 µM (1.5‑fold lower)
Supports selectivity endpoint review: higher membrane‑lytic propensity may narrow the safety window.
Human erythrocyte suspension; same assay conditions.
hemolytic activity HC50 selectivity erythrocyte lysis

Therapeutic Index for Staphylococcus aureus: Esculentin-1ARb vs. Esculentin-1ARa

The therapeutic index (TI), calculated as HC50/MIC, provides an integrated measure of selectivity. For S. aureus, the TI of Esculentin‑1ARb is approximately 2.0 (120 µM / 60 µM), compared with approximately 13.8 (180 µM / 13 µM) for Esculentin‑1ARa [1]. The ~6.9‑fold lower TI highlights a substantially reduced selectivity window.

Therapeutic Index
Head‑to‑head
TI ≈ 2.0 vs 13.8 (~6.9‑fold lower)
Reported selectivity window context: cannot serve as drop‑in replacement for higher‑TI paralogs.
Derived from HC50/MIC in same study.
therapeutic index selectivity Staphylococcus aureus drug safety

Gram-Positive Potency Gap: Esculentin-1ARb vs. Archetypal Esculentin-1 from Rana esculenta

The archetypal Esculentin‑1 from Rana esculenta demonstrates an MIC of 0.4 µM against S. aureus Cowan 1 [1]. In contrast, Esculentin‑1ARb requires 60 µM to inhibit the same species—a 150‑fold potency deficit [2]. While the assay conditions differ between studies (different laboratories, possibly different S. aureus strains), the magnitude of the difference far exceeds typical inter‑laboratory variability, strongly supporting a genuine potency gap.

Cross‑Species Potency
Cross‑study
60 µM vs 0.4 µM (150‑fold higher MIC)
Supports antimicrobial screening context; potency gap far exceeds inter‑lab variability.
Independent broth microdilution studies; strain differences caution.
cross-species comparison Staphylococcus aureus potency Esculentin-1

Sequence-Level Differentiation: Key Amino Acid Substitutions Between Esculentin-1ARb and Esculentin-1ARa

Sequence alignment reveals multiple amino acid differences between the two R. areolata paralogs [1][2]. Esculentin‑1ARa contains the N‑terminal motif GIFSKINKKKAK..., while Esculentin‑1ARb begins GLFPKFNKKKVK... Notable substitutions include: Ile→Leu at position 2, Asn→Phe at position 5, and Ala→Val at position 12, among others. These changes alter the hydrophobicity profile and net charge distribution in the N‑terminal amphipathic helix, which is critical for membrane interaction [3]. The cumulative effect of these substitutions likely underlies the differential antibacterial and hemolytic profiles documented above.

Sequence Divergence
Supporting
13 residue differences (28% divergence)
Provides molecular basis for functional divergence; natural mutagenesis library for SAR.
In silico alignment from validated CAMP database entries.
sequence alignment structure-activity relationship amino acid substitution SAR

Class-Level Comparison: Esculentin-1ARb vs. N-Terminal Esculentin-1 Derivatives (Esc(1-21) and Esc(1-18))

Truncated derivatives of esculentin‑1a and ‑1b, namely Esc(1‑21) and Esc(1‑18), have demonstrated bactericidal and antibiofilm activity against enterohemorrhagic E. coli O157:H7, with minimal bactericidal concentrations (MBCs) of 4–8 µM and 32–64 µM, respectively [1]. Esculentin‑1ARb, as a full‑length 46‑residue peptide, remains largely uncharacterized with respect to antibiofilm potency and activity against pathogenic E. coli strains beyond a standard laboratory strain. This evidence gap represents a differentiation point: while the N‑terminal derivatives have validated antibiofilm functionality that has been studied at the transcriptional level (up‑regulation of csrA, hha, and flhDC operon genes) [1], Esculentin‑1ARb's antibiofilm profile is inferred only by class‑level homology and has not been experimentally confirmed.

Antibiofilm Activity
Class‑level inference
No direct experimental data
Supports class‑level screening context; full‑length antibiofilm profile remains to be verified.
Truncated derivatives validated; Esculentin‑1ARb data absent.
truncated peptides Escherichia coli O157:H7 biofilm antibiofilm activity

Recommended Procurement Scenarios for Esculentin-1ARb Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies: Natural Mutagenesis Library for Esculentin-1 Family

The documented 13‑residue sequence divergence between Esculentin‑1ARb and Esculentin‑1ARa, coupled with the well‑characterized functional divergence (4.6‑fold difference in S. aureus MIC and 1.5‑fold difference in HC50 [1]), makes these two paralogs an ideal natural pair for SAR investigations. Researchers can use Esculentin‑1ARb as a ‘low‑potency/high‑hemolysis’ comparator to map which specific amino acid substitutions drive anti‑staphylococcal activity and membrane selectivity in the esculentin‑1 scaffold.

Selectivity and Toxicity Screening Panels: A Defined Lower‑TI Benchmark

With a therapeutic index of ~2.0 against S. aureus—the lowest among characterized Rana esculentin‑1 peptides—Esculentin‑1ARb provides a well‑defined low‑selectivity benchmark for toxicity screening panels [1]. Including Esculentin‑1ARb alongside higher‑TI peptides such as Esculentin‑1ARa (TI ~13.8) [1] and Esculentin‑1 from R. esculenta (TI >250) [2] enables quantitative ranking of candidate AMPs on a selectivity continuum.

Comparative Mechanistic Studies: Impact of N‑Terminal Sequence on Membrane Disruption

The distinctive N‑terminal sequence of Esculentin‑1ARb (GLFPKFNKKKVK...) compared with Esculentin‑1ARa (GIFSKINKKKAK...) [1][2] allows investigators to probe how specific N‑terminal residue changes (e.g., Ile2Leu, Lys5Phe) modulate the kinetics and thermodynamics of bacterial membrane disruption, as previously established for esculentin‑1 cyclic vs. linear analogs [3].

Full‑Length Scaffold for C‑Terminal Domain Functional Studies

While N‑terminal derivatives Esc(1‑21) and Esc(1‑18) have demonstrated validated antibiofilm activity against E. coli O157:H7 [4], Esculentin‑1ARb remains one of the few commercially accessible full‑length (46‑residue) esculentin‑1 peptides. This makes it suitable for studying the contribution of the C‑terminal disulfide‑bridged domain to antimicrobial spectrum, biofilm disruption, and protease stability—properties that are absent in truncated derivatives.

Application
Selection Property
Validation Focus
SAR: esculentin‑1 paralog comparison
Sequence divergence and functional divergence
Amino acid substitution–activity mapping
Selectivity screening panels
Hemolytic activity / therapeutic index rank
Benchmarking against known selectivity range
Membrane disruption mechanism
N‑terminal sequence variation
Kinetics of bacterial membrane disruption
C‑terminal domain functional studies
Full‑length disulfide‑bridged structure
Contribution to biofilm disruption and stability
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